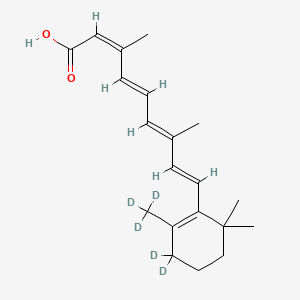

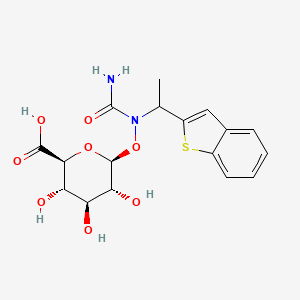

![molecular formula C₆H₁₁DO₆ B1146262 D-[3-2H]Glucose CAS No. 51517-59-0](/img/structure/B1146262.png)

D-[3-2H]Glucose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

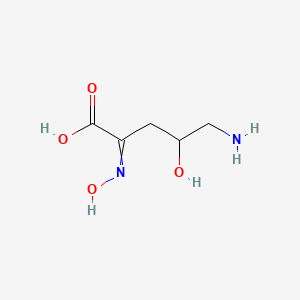

D-[3-2H]Glucose, also known as labelled D-Glucose, is a simple sugar present in plants . It is a monosaccharide that can exist in an open chain or cyclic conformation if in solution . It plays a vital role in photosynthesis and fuels the energy required for cellular respiration .

Synthesis Analysis

D-Glucose is used in various metabolic processes including enzymic synthesis of cyclohexyl-α and β-D-glucosides . It can also be used as a diagnostic tool in the detection of type 2 diabetes mellitus and potentially Huntington’s disease through the analysis of blood-glucose in type 1 diabetes mellitus . The production of 1-azido-β-D-glucose has been reported via enzyme catalysis .Molecular Structure Analysis

The structural formula of D-Glucose is C6H12O6 . D-Glucose can exist in an open-chain form as well as cyclic forms . The glucose molecule can form into other configurations, but this structure - a ring or chair form - is the most stable and therefore most common in biological systems .Chemical Reactions Analysis

Glucose oxidase is used in the production of D-gluconic acid, which is a reactant of undoubtable interest in different industrial areas . The enzyme has been used in numerous instances as a model reaction to study the problems of oxygen supply in bioreactors .Physical And Chemical Properties Analysis

Glucose is a white crystalline monosaccharide sugar . It has a sweet taste, melting point of 1460℃ - 1500℃, and a density of 1.5620 g at 180℃ . It is soluble in water and acetic acid .Applications De Recherche Scientifique

Production of D-Gluconic Acid

D-[3-2H]Glucose is used in the production of D-gluconic acid, which is a reactant of interest in different industrial areas . The enzyme glucose oxidase has been used in numerous instances as a model reaction to study the problems of oxygen supply in bioreactors .

Study of Enzyme-Inactivating Reagents

The study of enzyme-inactivating reagents is another application of D-[3-2H]Glucose. One of the main topics in this field is the problem of the generated side product, hydrogen peroxide, as it is an enzyme-inactivating reagent .

Use in Cascade Reactions

D-[3-2H]Glucose is involved in a wide range of cascade reactions. Some studies propose the addition of hydrogen peroxide to this co-immobilized enzyme system to produce oxygen in situ .

4. Production of Gluconic Acid from Polymeric Substrates Other cascade reactions directed toward the production of gluconic acid from polymeric substrates will be presented; these will mainly involve the transformation of polysaccharides (amylases, cellulases, etc.) .

Vitamin D Supplementation

Clinical research results of vitamin D supplementation in the improvement of prediabetes remain controversial. Some studies have applied vitamin D intervention alone, while others have provided vitamin D and calcium co-supplementation .

Gold Nanoparticle Formation

D-glucose is used as a reducing agent due to its oxidation to gluconic acid by sodium hydroxide (NaOH), resulting in the formation of gold nanoparticles (AuNPs). Based on this mechanism, AuNP-based colorimetric detection in conjunction with loop-mediated isothermal amplification (LAMP) has been developed for accurately identifying infectious bacteria .

Mécanisme D'action

Target of Action

D-[3-2H]Glucose, also known as D-Glucose, is a simple sugar (monosaccharide) that acts as an essential energy source for many organisms . The primary targets of D-Glucose are the sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2) , which play predominant roles in the intestinal transport of glucose into the circulation .

Mode of Action

D-Glucose interacts with its targets, SGLT1 and GLUT2, to facilitate the transport of glucose into the cells. SGLT1 is located in the apical membrane of the intestinal wall while GLUT2 is located in the basolateral membrane . The total aerobic metabolism of glucose can produce up to 36 ATP molecules.

Biochemical Pathways

D-Glucose is involved in several biochemical pathways, the most significant of which is glycolysis . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy used to form the high-energy molecules adenosine triphosphate (ATP) and reduced nicotinamide adenine dinucleotide (NADH) . D-Glucose is also involved in the gluconeogenesis pathway .

Pharmacokinetics

It’s known that glucose is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .

Result of Action

The result of D-Glucose’s action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . Glucose can also act as precursors to generate other biomolecules such as vitamin C .

Action Environment

The action of D-Glucose can be influenced by various environmental factors. For instance, the synthesis of gold nanoparticles (AuNPs) for colorimetric detection of foodborne pathogens has been achieved using D-Glucose in an alkaline environment . This indicates that the pH of the environment can influence the action and efficacy of D-Glucose.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-3-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-CUCXIZKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H]([C@@H]([C@H](OC1O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[3-2H]Glucose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

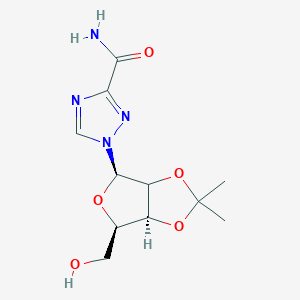

![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)

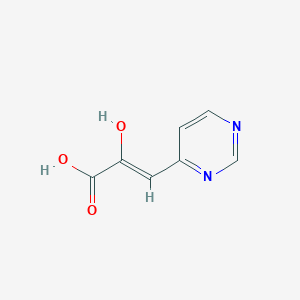

![D-[1-2H]Mannose](/img/structure/B1146200.png)